molecular formula C34H38ClNO4 B12507495 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride

Cat. No.: B12507495
M. Wt: 560.1 g/mol
InChI Key: QZCKTSVMJCTRAZ-UHFFFAOYSA-N
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Description

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride is a complex organic compound with a piperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and phenylmethanol. The reaction conditions usually require the use of strong bases and solvents such as dichloromethane or toluene. The process may involve protection and deprotection steps to ensure the selective introduction of phenylmethoxy groups at specific positions on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the phenylmethoxy groups, yielding a simpler piperidine derivative.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce simpler piperidine compounds.

Scientific Research Applications

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tris(methoxy)-2-(methoxymethyl)piperidine
  • 3,4,5-Tris(ethoxy)-2-(ethoxymethyl)piperidine
  • 3,4,5-Tris(butoxy)-2-(butoxymethyl)piperidine

Uniqueness

3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride is unique due to the presence of phenylmethoxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C34H38ClNO4

Molecular Weight

560.1 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride

InChI

InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H

InChI Key

QZCKTSVMJCTRAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl

Origin of Product

United States

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